molecular formula C20H21N3O6S2 B2826866 DACN(Tos,Ns) CAS No. 1797508-58-7

DACN(Tos,Ns)

Cat. No.: B2826866
CAS No.: 1797508-58-7
M. Wt: 463.52
InChI Key: XYCTXUMNSSJWLT-UHFFFAOYSA-N
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Description

N-(o-nitrobenzenesulfonyl)-N’-(p-toluenesulfonyl)-4,8-diazacyclononyne, commonly known as DACN(Tos,Ns), is a compound featuring a cyclic alkyne group. This compound is notable for its high reactivity in cycloaddition reactions, particularly strain-promoted azide-alkyne cycloadditions (SPAAC). DACN(Tos,Ns) is widely used in click chemistry due to its unique bent structure and high thermal and chemical stability .

Preparation Methods

DACN(Tos,Ns) can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

DACN(Tos,Ns) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include azides for cycloaddition, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically triazoles, substituted derivatives, and oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of DACN(Tos,Ns) primarily involves its high reactivity in cycloaddition reactions. The cyclic alkyne group within the compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. This reactivity is attributed to the electronic and steric characteristics of the substituents as well as the structural strain within the ring . The molecular targets and pathways involved include azides and other reactive groups that participate in click chemistry reactions .

Comparison with Similar Compounds

DACN(Tos,Ns) is unique compared to other similar compounds due to its high thermal and chemical stability, along with its comparable click reactivity. Similar compounds include:

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-17-9-11-18(12-10-17)30(26,27)21-13-4-5-14-22(16-6-15-21)31(28,29)20-8-3-2-7-19(20)23(24)25/h2-3,7-12H,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCTXUMNSSJWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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